5-Quinolin-8-ylpyridin-2-amine
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Overview
Description
5-Quinolin-8-ylpyridin-2-amine is a heterocyclic compound that features both quinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolin-8-ylpyridin-2-amine typically involves the construction of the quinoline and pyridine rings followed by their subsequent coupling. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline ring.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or arsenic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Quinolin-8-ylpyridin-2-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonylated quinoline derivatives.
Scientific Research Applications
5-Quinolin-8-ylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Quinolin-8-ylpyridin-2-amine involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Pyridine: Another simpler structure that forms the basis of many heterocyclic compounds.
Quinolone: Known for its antibacterial properties and used in various antibiotics.
Uniqueness
5-Quinolin-8-ylpyridin-2-amine is unique due to its dual quinoline and pyridine moieties, which confer distinct chemical reactivity and biological activity compared to its simpler counterparts.
Properties
IUPAC Name |
5-quinolin-8-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-7-6-11(9-17-13)12-5-1-3-10-4-2-8-16-14(10)12/h1-9H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRAXRQGZGIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=C(C=C3)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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